

Thermodynamic Properties of 2-Methyldecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B042159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane with the chemical formula $C_{11}H_{24}$, serves as a crucial component in various industrial and research applications. Its thermodynamic properties are fundamental to understanding its behavior in chemical processes, formulation development, and as a potential non-polar solvent. This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **2-Methyldecane**, complete with experimental data, detailed methodologies for its determination, and a generalized experimental workflow. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Core Thermodynamic Properties of 2-Methyldecane

The following tables summarize the key thermodynamic properties of **2-Methyldecane**, compiled from various reputable sources.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1]
CAS Number	6975-98-0	[1]
Boiling Point	189.3 °C at 760 mmHg	[2]
Melting Point	-48.9 °C	[2]
Vapor Pressure	0.49 mmHg at 25 °C	[2]

Table 2: Enthalpy and Entropy Data

Property	Value	Temperature (K)	Source
Enthalpy of Fusion (Δ _{fus} H)	25.087 kJ/mol	224.31	[3]
Enthalpy of Vaporization (Δ _{vap} H)	77.26 kJ/mol (parameter A)	328 to 368	[3]
Standard Liquid Entropy (S°liquid)	453.80 J/mol·K	298.15	[4]
Entropy of Fusion (Δ _{fus} S)	111.84 J/mol·K	224.31	[3]

Table 3: Heat Capacity Data

Property	Value	Temperature (K)	Source
Liquid Phase Heat Capacity (C _{p,liquid})	341.21 J/mol·K	298.15	[3] [4]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the general methodologies for measuring key thermodynamic parameters of liquid hydrocarbons like **2-Methyldecane**.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary technique for measuring the heat capacity and enthalpy of phase transitions, such as fusion. The principle of this method is to measure the amount of heat required to produce a specific temperature change in a substance under conditions where no heat is exchanged with the surroundings.

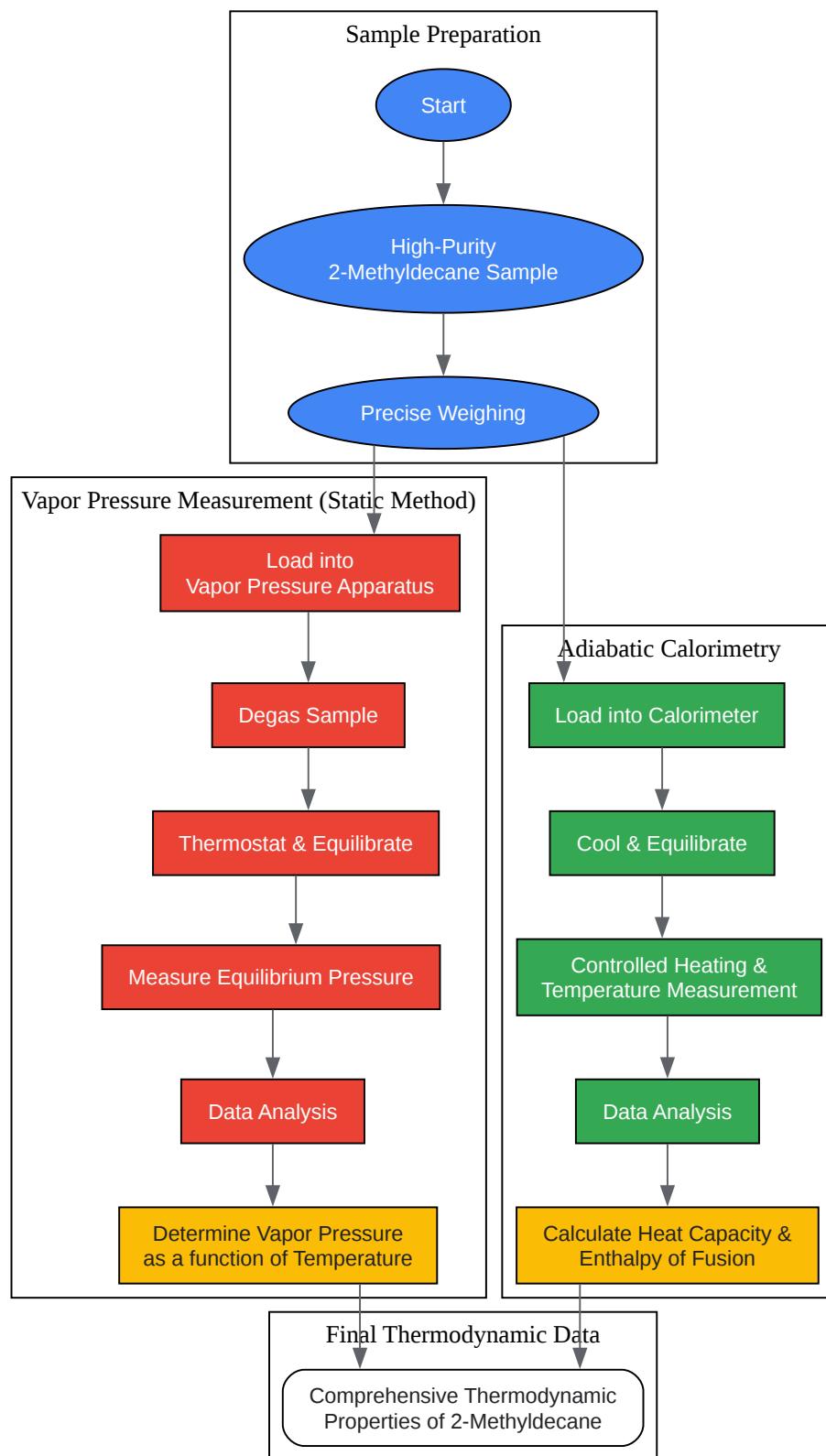
Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **2-Methyldecane** is placed in a sample container (the calorimeter vessel). The sample's purity is critical to obtaining accurate phase transition data.^[5] The container is then sealed to prevent any loss of substance due to evaporation.
- Apparatus Setup: The calorimeter vessel is placed within an adiabatic shield. This shield is equipped with heaters and temperature sensors that are controlled to maintain its temperature as close as possible to the temperature of the calorimeter vessel throughout the experiment. This minimizes heat leakage to or from the sample.
- Cooling and Equilibration: The calorimeter and its contents are cooled to a temperature below the expected melting point of **2-Methyldecane**. The system is then allowed to reach thermal equilibrium.
- Heating and Data Acquisition: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise. The temperature of the sample is meticulously recorded as a function of the energy input.
- Melting Point Determination: As the sample reaches its melting point, the input of energy will contribute to the enthalpy of fusion rather than an increase in temperature, resulting in a plateau or a region of much slower temperature rise on the temperature-energy input curve.

The enthalpy of fusion is calculated from the total energy supplied during this phase transition.

- Heat Capacity Calculation: In the regions where only a single phase (solid or liquid) is present, the heat capacity is calculated from the slope of the temperature versus energy input curve ($\Delta T/\Delta Q$), the known mass of the sample, and its molar mass.

Static Method for Vapor Pressure Determination


The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature. It involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system.

Methodology:

- Sample Degassing: A sample of **2-Methyldecane** is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air, which would otherwise contribute to the total pressure. This is often achieved by repeated freeze-pump-thaw cycles.
- Temperature Control: The container with the degassed sample is immersed in a constant-temperature bath, allowing the sample to reach thermal equilibrium at the desired temperature.
- Equilibrium and Measurement: Once the temperature of the liquid is stable, the system is isolated from the vacuum pump. The pressure of the vapor in the headspace above the liquid is then measured using the manometer. This pressure is the vapor pressure of **2-Methyldecane** at that specific temperature.
- Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid sample like **2-Methyldecane**.

[Click to download full resolution via product page](#)

A generalized workflow for determining the thermodynamic properties of **2-Methyldecane**.

Safety, Handling, and Storage

2-Methyldecane is a flammable liquid and vapor.^[6] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.^[7] Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.^{[6][7]} Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.^[6] In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.^[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.^{[5][6][8]}

Conclusion

This technical guide provides a consolidated source of information on the thermodynamic properties of **2-Methyldecane**. The presented data, coupled with the detailed experimental protocols, offers a robust foundation for researchers and professionals in various scientific disciplines. The understanding and application of these properties are critical for process optimization, formulation design, and ensuring safe and effective use of this compound in both research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermophysical properties of n-Alkanes from C1 to C20 and their prediction for higher ones | Semantic Scholar [semanticscholar.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. 2-Methyldecane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. SDS of 2-Methyldecane, Safety Data Sheets, CAS 6975-98-0 - chemBlink [chemblink.com]
- 6. angenechemical.com [angenechemical.com]

- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 2-Methyldecane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042159#thermodynamic-properties-of-2-methyldecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com